Pentafluoro(prop-1-en-1-yl)cyclopropane

Description

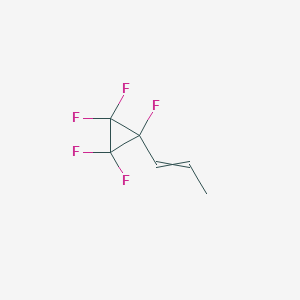

Pentafluoro(prop-1-en-1-yl)cyclopropane is a fluorinated cyclopropane derivative characterized by a three-membered cyclopropane ring substituted with five fluorine atoms and a prop-1-en-1-yl group. The cyclopropane ring introduces significant ring strain (~27 kcal/mol), which influences its reactivity and stability. Fluorination enhances thermal and chemical stability due to the strong C-F bonds (bond energy ~485 kJ/mol) and electron-withdrawing effects, making such compounds valuable in materials science, agrochemicals, and pharmaceuticals .

Properties

CAS No. |

499784-17-7 |

|---|---|

Molecular Formula |

C6H5F5 |

Molecular Weight |

172.10 g/mol |

IUPAC Name |

1,1,2,2,3-pentafluoro-3-prop-1-enylcyclopropane |

InChI |

InChI=1S/C6H5F5/c1-2-3-4(7)5(8,9)6(4,10)11/h2-3H,1H3 |

InChI Key |

UZDGAVIENXMVMD-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1(C(C1(F)F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluoro(prop-1-en-1-yl)cyclopropane typically involves the cyclopropanation of a suitable fluorinated alkene precursor. One common method is the reaction of pentafluoropropene with a cyclopropane derivative under specific conditions. For example, the reaction can be carried out using a metal catalyst such as rhodium or palladium to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of fluorinated solvents and reagents is also common in industrial settings to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Pentafluoro(prop-1-en-1-yl)cyclopropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxides and molecular oxygen, often in the presence of a catalyst.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is typically used for reduction reactions.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclopropane derivatives with varying degrees of fluorination .

Scientific Research Applications

Pentafluoro(prop-1-en-1-yl)cyclopropane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s unique fluorinated structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.

Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development due to their metabolic stability and bioavailability.

Mechanism of Action

The mechanism by which pentafluoro(prop-1-en-1-yl)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated cyclopropane ring can engage in specific binding interactions, influencing the activity of these targets. Additionally, the compound’s fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, modulating its biological activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared to fluorinated alkenes, cyclopropanes, and other fluorocarbon derivatives (Table 1).

Table 1: Key Structural and Electronic Properties

Physicochemical and Reactivity Profiles

- Thermal Stability : this compound is expected to exhibit higher thermal stability than hexafluoropropene (HFP) due to its cyclic structure and fluorine shielding. However, its ring strain may lower decomposition temperatures compared to heptafluorocyclopentane .

- Reactivity : The electron-deficient cyclopropane ring in the target compound may undergo ring-opening reactions with nucleophiles, whereas HFP primarily participates in radical polymerization. The prop-1-en-1-yl group adds sites for electrophilic addition .

- Conformational Behavior : Force field simulations (e.g., OPLS-AA) highlight challenges in modeling cyclopropane rings due to their unique bonding. Refined parameters for cyclopropane improve accuracy in predicting vibrational modes and torsional barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.